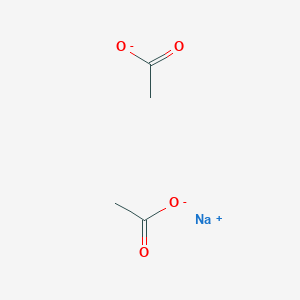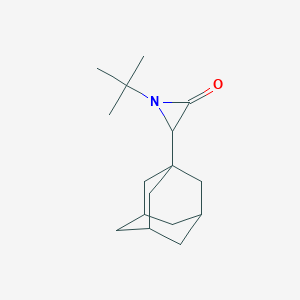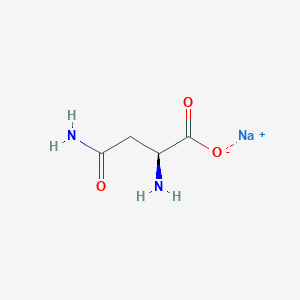
2-(3-Cyclohexenyl)ethanol
Overview
Description
“2-(3-Cyclohexenyl)ethanol” is an organic compound related to cyclohexane by replacement of one hydrogen atom by a hydroxyl group . It is used as a substrate for allylic hydroxylation reaction in the preparation of thin films and single crystals .
Synthesis Analysis
The synthesis of “2-(3-Cyclohexenyl)ethanol” could potentially be achieved via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . This process not only provides a novel route to yield cyclohexanol and ethanol, but also rationally utilizes excess acetic acid .Molecular Structure Analysis
The molecular formula of “2-(3-Cyclohexenyl)ethanol” is C8H14O . The average mass is 126.196 Da and the monoisotopic mass is 126.104462 Da .Chemical Reactions Analysis
The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol . This process coforms cyclohexanone, which is a main feedstock for the production of adipic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Cyclohexenyl)ethanol” include a boiling point of 180.0±9.0 °C at 760 mmHg, a flash point of 71.2±15.0 °C, and a density of 0.9±0.1 g/cm3 . It has 1 H bond acceptor, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Controlled Release of Bioactives : Chitosan films containing 2-phenyl ethanol, structurally similar to 2-(3-Cyclohexenyl)ethanol, have been developed for the controlled release of bioactives. These films, incorporating β-cyclodextrin inclusion complexes, show potential in the controlled release of compounds with fragrant, bacteriostatic, and antifungal properties (Zarandona et al., 2020).
Electrochemical Applications : Research on the electrohydrodimerization of 2-cyclohexen-1-one, a molecule related to 2-(3-Cyclohexenyl)ethanol, highlights its significance in electrochemical processes. This study in hydroethanolic media can inform the development of advanced electrochemical synthesis methods (Brillas & Ortiz, 1985).
Pharmaceutical and Color Industries : The microflow synthesis of 4-hydroxyquinoline in supercritical ethanol, involving compounds structurally similar to 2-(3-Cyclohexenyl)ethanol, plays a crucial role in pharmaceutical and color industries. This process demonstrates the importance of 2-(3-Cyclohexenyl)ethanol in facilitating reactions under specific conditions (Takebayashi et al., 2016).
Biofuel Research : Studies on lignin-derived cyclic oxygenates, including compounds like 2-phenyl ethanol and cyclohexane ethanol, show their potential in improving emissions in diesel engines. This research is significant for the development of sustainable biofuels (Zhou et al., 2012).
Chromatography and Separation Techniques : The separation of mixtures of 2-phenyl ethanol and other compounds using SMB chromatography has been investigated. This study is relevant for understanding the application of 2-(3-Cyclohexenyl)ethanol in separation techniques (Yun et al., 1997).
Catalysis and Chemical Synthesis : Research on the hydrogenation of various ethers and alcohols, including compounds structurally related to 2-(3-Cyclohexenyl)ethanol, informs their role in catalysis and chemical synthesis. These studies are crucial for understanding reaction mechanisms and developing new synthetic methods (Nishimura et al., 1972).
Future Directions
properties
IUPAC Name |
2-cyclohex-3-en-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h1-2,8-9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELLSOCIMJMONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939584 | |
| Record name | 2-(Cyclohex-3-en-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclohexenyl)ethanol | |
CAS RN |
18240-10-3 | |
| Record name | 3-Cyclohexene-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18240-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Cyclohexenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Cyclohex-3-en-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-cyclohexenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)







